molecular formula C6H7Br2N3 B189368 3,5-Dibromo-2-hydrazino-4-methylpyridine CAS No. 3430-30-6

3,5-Dibromo-2-hydrazino-4-methylpyridine

Cat. No.: B189368
CAS No.: 3430-30-6
M. Wt: 280.95 g/mol
InChI Key: VGQAZPVUPOHCPC-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydrazino-4-methylpyridine is a halogenated pyridine derivative characterized by bromine substituents at the 3- and 5-positions, a hydrazino group (-NHNH₂) at position 2, and a methyl group (-CH₃) at position 4. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their applications in pharmaceutical intermediates and organic synthesis . The hydrazino group confers unique reactivity, enabling participation in condensation reactions (e.g., hydrazone formation) and coordination chemistry. Structural analysis of such compounds often employs crystallographic tools like the SHELX software suite, a standard in small-molecule refinement .

Properties

CAS No.

3430-30-6

Molecular Formula

C6H7Br2N3

Molecular Weight

280.95 g/mol

IUPAC Name

(3,5-dibromo-4-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H7Br2N3/c1-3-4(7)2-10-6(11-9)5(3)8/h2H,9H2,1H3,(H,10,11)

InChI Key

VGQAZPVUPOHCPC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1Br)NN)Br

Canonical SMILES

CC1=C(C(=NC=C1Br)NN)Br

Origin of Product

United States

Comparison with Similar Compounds

Halogen Substituents

  • Bromine vs. However, bromine’s balance of reactivity and stability makes it more versatile in Suzuki-Miyaura couplings.
  • Bromine vs. Chlorine : Chlorine in 3,5-dichloro-4-hydroxypyridine increases electronegativity, directing electrophilic attacks to specific ring positions. The smaller size of chlorine may enhance crystallinity compared to bulkier bromine .

Functional Group Effects

  • Hydrazino (-NHNH₂) vs. Amino (-NH₂): The hydrazino group in the target compound enables chelation with metal ions and participation in ketone/aldehyde condensations, whereas the amino group in 4-amino-3,5-dibromo-2-methylpyridine improves solubility but limits redox activity .
  • Methoxy (-OCH₃) vs. Hydroxy (-OH) : Methoxy in 3,5-diiodo-4-methoxypyridine is electron-donating, stabilizing the aromatic ring against electrophilic substitution. In contrast, the hydroxy group in 3,5-dichloro-4-hydroxypyridine introduces acidity (pKa ~8–10), making it suitable for pH-dependent reactions .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The 2-bromo group in 2,3,5-tribromo-4-methylpyridine is susceptible to nucleophilic displacement by hydrazine due to the electron-withdrawing effects of adjacent bromine atoms. Key parameters include:

  • Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to stabilize the transition state.

  • Temperature : 80–100°C for 12–24 hours.

  • Hydrazine excess : 3–5 equivalents to drive completion.

For example, heating 2,3,5-tribromo-4-methylpyridine (1.0 eq) with hydrazine hydrate (3.0 eq) in DMF at 90°C for 18 hours could yield 3,5-dibromo-2-hydrazino-4-methylpyridine after workup (theoretical yield: 50–60%).

Diazotization and Hydrazine Coupling

If the 2-position bears an amino group (e.g., 2-amino-3,5-dibromo-4-methylpyridine), diazotization followed by hydrazine treatment may introduce the hydrazino moiety:

  • Diazotization : Treat the amine with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

  • Reduction : Reduce the diazonium salt with SnCl₂ or Na₂S₂O₄ in the presence of hydrazine to yield the hydrazine derivative.

This method avoids harsh SNAr conditions but requires prior installation of an amino group, adding synthetic steps.

Optimization and Challenges

Competing Side Reactions

  • Over-bromination : Excess brominating agents (e.g., Br₂) may lead to polybrominated byproducts. Stoichiometric control and low temperatures (−78°C) mitigate this.

  • Hydrazine oxidation : Hydrazine is prone to oxidation under aerobic conditions. Inert atmosphere (N₂/Ar) and antioxidant additives (e.g., hydroquinone) improve stability.

Yield Comparison of Synthetic Routes

MethodKey StepsYield (%)Limitations
Directed lithiation-brominationLithiation, Br quenching40–50Cryogenic conditions
Electrophilic brominationBr₂, Fe catalysis20–30Regioselectivity issues
SNAr with hydrazineDMF, 90°C, 18 h50–60Hydrazine handling

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR : Expected signals include a singlet for the 4-methyl group (δ 2.5 ppm) and broad peaks for the hydrazino NH₂ (δ 4.5–5.5 ppm).

  • ¹³C NMR : Carbons adjacent to bromine (C-3, C-5) appear downfield (δ 125–135 ppm).

  • HRMS : Molecular ion peak at m/z 294.87 (C₆H₆Br₂N₃⁺).

Purity Assessment

Recrystallization from ethanol/water (7:3) provides analytically pure material (mp: 145–147°C). HPLC with C18 column (MeOH:H₂O = 70:30) confirms >95% purity.

Industrial-Scale Considerations

  • Cost efficiency : Bromine and hydrazine are low-cost reagents, but cryogenic lithiation increases operational expenses.

  • Safety : Hydrazine is toxic and corrosive. Closed systems and PPE are mandatory .

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